![molecular formula C8H7Cl6NO3 B14396320 Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester CAS No. 89619-79-4](/img/structure/B14396320.png)
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is a complex organic compound that belongs to the family of trichloroacetic acid esters. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester typically involves the esterification of trichloroacetic acid with an appropriate alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
Trichloroacetic acid+Alcohol→Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where trichloroacetic acid is reacted with the desired alcohol in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure ester. The use of continuous reactors and advanced separation techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction reactions can lead to the formation of trichloroacetaldehyde and other reduced species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Trichloroacetic acid, chloroform, and carbon dioxide.
Reduction: Trichloroacetaldehyde and related compounds.
Substitution: Various substituted trichloroacetic acid derivatives.
Applications De Recherche Scientifique
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other trichloroacetic acid derivatives.
Biology: The compound is employed in biochemical studies to precipitate proteins and nucleic acids.
Medicine: It has applications in dermatology for chemical peels and wart removal.
Industry: The ester is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester involves its interaction with cellular components. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to their precipitation and denaturation. This property is exploited in biochemical assays and dermatological treatments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloroacetic acid
- Dichloroacetic acid
- Trichloroacetyl chloride
Uniqueness
Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester is unique due to its multiple chlorine atoms and ester functional group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
89619-79-4 |
|---|---|
Formule moléculaire |
C8H7Cl6NO3 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
2-[(2,2,2-trichloroacetyl)amino]but-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H7Cl6NO3/c1-2-4(15-5(16)7(9,10)11)3-18-6(17)8(12,13)14/h2,4H,1,3H2,(H,15,16) |
Clé InChI |
GBEZKWDSIBBMNI-UHFFFAOYSA-N |
SMILES canonique |
C=CC(COC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


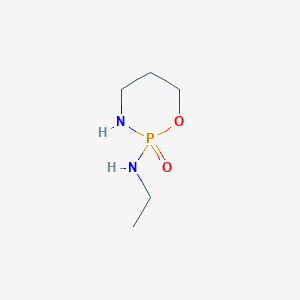
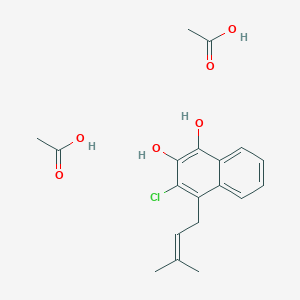
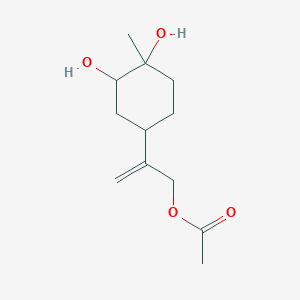
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
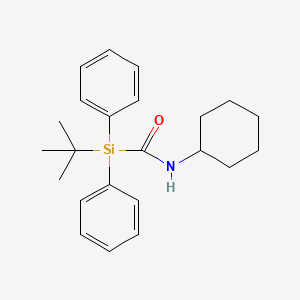
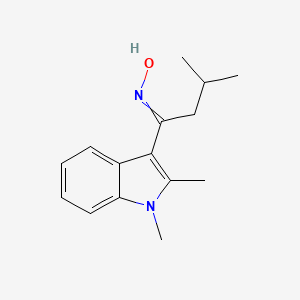

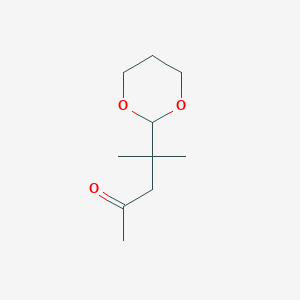
phosphane](/img/structure/B14396281.png)

![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
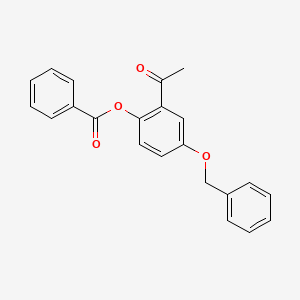
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
